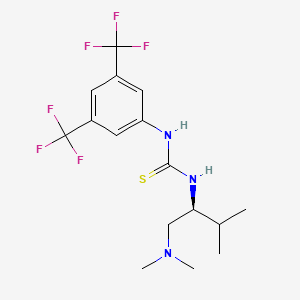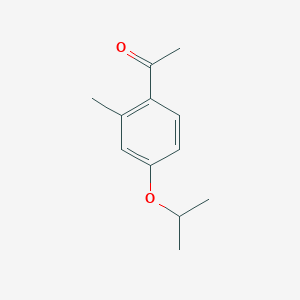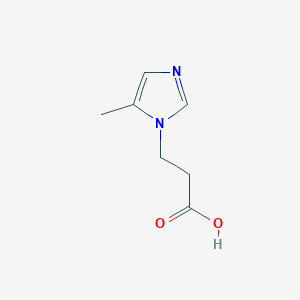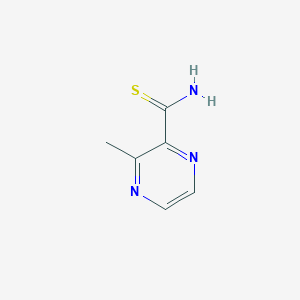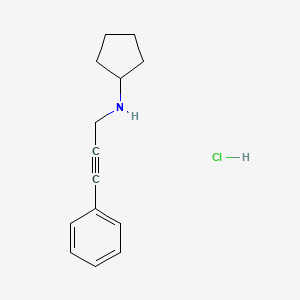
N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride
Overview
Description
“N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride” is a chemical compound with the CAS Number: 1048947-51-8 . It has a molecular weight of 235.76 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N.ClH/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14;/h1-3,7-8,14-15H,4-5,10-12H2;1H . This indicates that the compound consists of a cyclopentanamine group attached to a phenylpropynyl group.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm^3 . Its boiling point is 320.0±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.2±3.0 kJ/mol . The flash point is 152.7±18.6 °C . The index of refraction is 1.566 . The molar refractivity is 63.4±0.4 cm^3 .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
- Research into neurokinin-1 (NK-1) receptor antagonists has shown that certain compounds, including those structurally similar to N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride, are effective in clinical applications such as treating emesis and depression. These compounds demonstrate high solubility in water and effectiveness in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
PET Imaging of NMDA Receptors
- Carbon-11 labelled derivatives of N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride have been synthesized for use in positron emission tomography (PET) imaging. These derivatives are valuable for studying NR2B subunit-containing NMDA receptors, which are significant in understanding neurodegenerative disorders like Alzheimer's disease (Christiaans et al., 2014).
Adrenergic Activity of Analogs
- Analogs of beta-phenylethanolamine, where the phenyl ring is replaced by various cyclo structures including cyclopentyl, have been synthesized to explore their adrenergic activity. These compounds, structurally related to N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride, exhibit indirect adrenergic activity, suggesting potential applications in adrenergic pharmacology (Grunewald et al., 1976).
Antimicrobial and Anti-Inflammatory Agents
- Derivatives of benzoxazepine, benzothiazepine, and benzodiazepine that include structural elements similar to N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride have been studied for their antimicrobial and anti-inflammatory properties. These compounds demonstrate promising applications in treating bacterial infections and inflammatory conditions (Kendre et al., 2015).
Muscarinic M1 Agonists
- Studies on muscarinic M1 agonists have developed compounds with structural similarities to N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride, showing high potency, efficacy, and selectivity towards the M1 receptor subtype. These findings are relevant for neurological and psychiatric disorders (Jeppesen et al., 1999).
Safety and Hazards
properties
IUPAC Name |
N-(3-phenylprop-2-ynyl)cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N.ClH/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14;/h1-3,7-8,14-15H,4-5,10-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOYQHRTPVBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC#CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



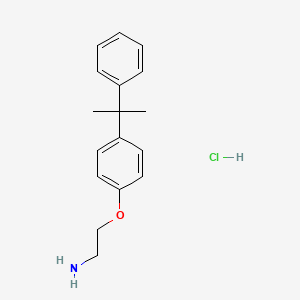
![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077576.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)
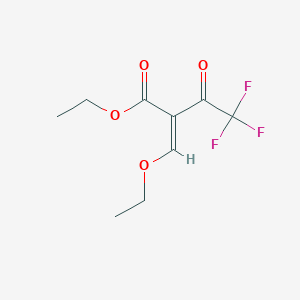
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)
